3-(4-Chlorophenyl)-2-cyclopentylpropanoic acid
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Overview
Description
3-(4-Chlorophenyl)-2-cyclopentylpropanoic acid is an organic compound with a molecular formula of C14H17ClO2. This compound is characterized by the presence of a chlorophenyl group attached to a cyclopentylpropanoic acid backbone. It is a white to off-white solid that is used in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2-cyclopentylpropanoic acid typically involves the reaction of 4-chlorobenzaldehyde with cyclopentanone in the presence of a base to form the corresponding aldol product. This intermediate is then subjected to a series of reactions including reduction, cyclization, and acidification to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and optimized reaction conditions to maximize yield and purity. Common reagents used in the industrial synthesis include strong bases, reducing agents, and acids .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-2-cyclopentylpropanoic acid undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
3-(4-Chlorophenyl)-2-cyclopentylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-2-cyclopentylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)propanoic acid: Similar in structure but lacks the cyclopentyl group.
4-Chlorocinnamic acid: Contains a similar chlorophenyl group but has a different backbone structure.
Uniqueness
3-(4-Chlorophenyl)-2-cyclopentylpropanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H17ClO2 |
---|---|
Molecular Weight |
252.73 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-cyclopentylpropanoic acid |
InChI |
InChI=1S/C14H17ClO2/c15-12-7-5-10(6-8-12)9-13(14(16)17)11-3-1-2-4-11/h5-8,11,13H,1-4,9H2,(H,16,17) |
InChI Key |
HTOONPFBONHOIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(CC2=CC=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
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